molecular formula C10H8FNO B3361572 6-Fluoro-7-methylisoquinolin-1(2H)-one CAS No. 923023-38-5

6-Fluoro-7-methylisoquinolin-1(2H)-one

Cat. No.: B3361572
CAS No.: 923023-38-5
M. Wt: 177.17 g/mol
InChI Key: RONWECUKJSDBAT-UHFFFAOYSA-N
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Description

6-Fluoro-7-methylisoquinolin-1(2H)-one is a fluorinated isoquinolinone derivative characterized by a fluorine atom at position 6 and a methyl group at position 7 on its bicyclic aromatic structure. The fluorine substituent enhances electronegativity and metabolic stability, while the methyl group contributes to steric effects and lipophilicity . However, direct studies on this compound are sparse in the provided evidence, necessitating comparisons with structurally analogous compounds to infer properties.

Properties

IUPAC Name

6-fluoro-7-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-4-8-7(5-9(6)11)2-3-12-10(8)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONWECUKJSDBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CNC2=O)C=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731302
Record name 6-Fluoro-7-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923023-38-5
Record name 6-Fluoro-7-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methylisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-fluoroaniline and 3-methylbenzaldehyde, the compound can be synthesized through a series of steps including condensation, cyclization, and oxidation.

    Condensation: 2-Fluoroaniline reacts with 3-methylbenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under basic conditions to form the isoquinoline ring.

    Oxidation: The resulting intermediate is then oxidized to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-7-methylisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The methyl group can also influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
6-Fluoro-7-nitroisoquinolin-1(2H)-one F (6), NO₂ (7) C₁₀H₇FN₂O₃ Nitro group increases reactivity; may enhance electron-withdrawing effects
6-Hydroxy-2-methylisoquinolin-1(2H)-one OH (6), CH₃ (2) C₁₀H₁₁NO₂ Hydroxyl group improves solubility; methyl at position 2 alters sterics
6-(Difluoromethyl)isoquinolin-1(2H)-one CHF₂ (6) C₁₀H₇F₂NO Difluoromethyl enhances metabolic resistance and lipophilicity
7-Chloro-1-cyclopropyl-6-fluoroquinolin-4(1H)-one Cl (7), F (6), cyclopropyl (1) C₁₃H₁₀ClFNO Chlorine and cyclopropyl groups increase steric bulk and bioactivity

Key Observations :

  • Fluorine vs.
  • Methyl Position : Methyl at position 7 (target) vs. position 2 (analogue ) influences steric interactions. Position 7 is adjacent to the ketone group, which may hinder rotational freedom or binding interactions.
Physicochemical Properties
  • Solubility : Fluorinated derivatives (e.g., 6-fluoro and 6-(difluoromethyl)) exhibit lower aqueous solubility compared to hydroxylated analogues (e.g., 6-hydroxy) due to reduced polarity .
  • Stability : Fluorine’s electronegativity stabilizes the aromatic ring against oxidative degradation, a critical factor in drug design .
  • Crystal Packing: Methyl groups (as in the target compound) may influence crystal lattice interactions. For example, highlights how substituents like methyl-phenyl groups in phthalazinones affect hydrogen bonding and π-π stacking .

Biological Activity

6-Fluoro-7-methylisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 6-position and a methyl group at the 7-position of the isoquinoline ring. Its chemical formula is C10H8FNOC_{10}H_{8}FNO, and it has shown promise as a scaffold for developing novel therapeutic agents.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of colorectal cancer cells by targeting cyclin D1 and inducing cyclin-dependent kinase inhibitor-1 (p21) expression. This mechanism suggests that the compound may interfere with cell cycle regulation, leading to reduced tumor growth in vitro and in vivo models .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
LS174T (Colorectal)<1Inhibition of cyclin D1, induction of p21
HT-29<1Cyclin-dependent pathway modulation
Caco2<1Selective inhibition compared to normal cells

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific mechanisms remain to be fully elucidated. The presence of the fluorine atom is believed to enhance membrane permeability, facilitating its interaction with microbial targets.

The biological activity of this compound can be attributed to its interaction with key molecular targets involved in cell signaling and proliferation. It is thought to inhibit specific kinases that regulate cell cycle progression, leading to apoptosis in cancer cells. Additionally, its antimicrobial effects may result from disruption of bacterial membrane integrity and interference with metabolic pathways .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Colorectal Cancer Model : In a study involving LS174T colon cancer cells, treatment with the compound resulted in over 75% inhibition of cell proliferation at concentrations as low as 1 µM. This study also demonstrated that the compound did not significantly affect normal cell lines, indicating a degree of selectivity .
  • Antimicrobial Efficacy : A separate investigation assessed the compound's activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Fluoro-7-methylisoquinolin-1(2H)-one

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